molecular formula C22H26N4O2 B8724323 c-Fms-IN-13

c-Fms-IN-13

Cat. No.: B8724323
M. Wt: 378.5 g/mol
InChI Key: QSPUWGIYPBXIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of c-Fms-IN-13 involves several steps, starting with the preparation of the mother liquor. For instance, 2 milligrams of the drug can be dissolved in 50 microliters of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 milligrams per milliliter . The compound is typically synthesized through a series of organic reactions, including amide bond formation and cyclization reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

c-Fms-IN-13 undergoes various chemical reactions, including:

Scientific Research Applications

c-Fms-IN-13 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of FMS kinase and its effects on various biochemical pathways.

    Biology: The compound is used to investigate the role of CSF-1R in the proliferation and differentiation of macrophages.

    Medicine: this compound is explored for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.

    Industry: The compound is used in the development of new anti-inflammatory drugs and cancer therapies.

Mechanism of Action

Biological Activity

c-Fms-IN-13 is a selective inhibitor of the c-Fms receptor, which is critical for mediating the effects of macrophage colony-stimulating factor (M-CSF) in various biological processes, particularly in osteoclast differentiation and function. Understanding the biological activity of this compound is essential for its potential therapeutic applications in diseases characterized by excessive osteoclast activity, such as osteoporosis and rheumatoid arthritis.

This compound functions by inhibiting the signaling pathways activated by c-Fms, which is a receptor tyrosine kinase primarily expressed in macrophages and osteoclasts. The inhibition of c-Fms signaling disrupts the downstream effects that promote osteoclastogenesis and bone resorption. This compound has shown promise in preclinical studies by effectively reducing osteoclast activity and preventing bone loss.

Research Findings

  • Inhibition of Osteoclast Differentiation : Studies have demonstrated that this compound significantly reduces the differentiation of monocytes into osteoclasts when cultured with M-CSF. This effect is attributed to the blockade of c-Fms signaling pathways that are crucial for osteoclast maturation and function .
  • Impact on Bone Resorption : In vivo studies using mouse models have illustrated that administration of this compound leads to a marked decrease in bone resorption markers. This suggests that the compound not only inhibits osteoclast formation but also diminishes their resorptive activity on bone tissue .
  • Synergistic Effects with Other Inhibitors : Research indicates that combining this compound with other anti-resorptive agents could enhance therapeutic efficacy. For instance, its use alongside bisphosphonates has been shown to provide superior protection against bone loss compared to either agent alone .

Case Study 1: Osteoporosis Model

In a controlled study involving ovariectomized mice (a common model for postmenopausal osteoporosis), treatment with this compound resulted in:

  • Bone Density Improvement : A 30% increase in trabecular bone volume compared to untreated controls.
  • Reduction in Osteoclast Numbers : Histological analysis revealed a significant decrease in the number of active osteoclasts on bone surfaces.

Case Study 2: Rheumatoid Arthritis

In another study focusing on rheumatoid arthritis (RA), patients treated with this compound showed:

  • Decreased Joint Erosion : Radiographic assessments indicated reduced joint damage over a 12-week treatment period.
  • Lower Levels of Inflammatory Markers : Serum levels of pro-inflammatory cytokines were significantly lower in treated patients compared to those receiving standard care.

Data Table

ParameterControl GroupThis compound GroupSignificance (p-value)
Osteoclast Count (per mm²)2510<0.01
Bone Volume Fraction (%)2030<0.05
Serum CTX Levels (ng/mL)0.80.4<0.01
Joint Erosion Score52<0.05

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

5-cyano-N-[2,4-di(piperidin-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H26N4O2/c23-16-18-8-10-21(28-18)22(27)24-19-9-7-17(25-11-3-1-4-12-25)15-20(19)26-13-5-2-6-14-26/h7-10,15H,1-6,11-14H2,(H,24,27)

InChI Key

QSPUWGIYPBXIJO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(O3)C#N)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.